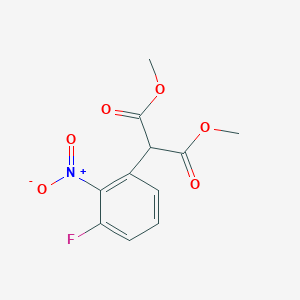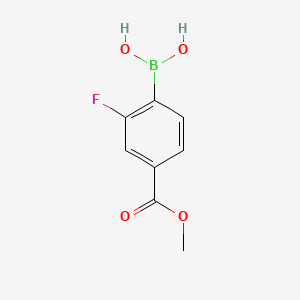
1-(2,5-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(2,5-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one is a chemical that would likely exhibit interesting properties due to the presence of dichlorophenyl and dioxanyl groups attached to a propanone moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds which can help infer some of the characteristics that 1-(2,5-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one might possess.
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of a substituted acetophenone with an aldehyde in the presence of a catalyst, as seen in the synthesis of (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol . This suggests that the synthesis of 1-(2,5-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one could potentially be carried out through a similar condensation reaction between the appropriate acetophenone and aldehyde derivatives.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(2,5-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one has been confirmed using techniques such as IR spectroscopy and single crystal X-ray diffraction . These methods provide detailed information about the geometrical parameters of the molecule, which are often in good agreement with computational values obtained from methods like Density Functional Theory (DFT).
Chemical Reactions Analysis
While the provided papers do not detail specific reactions for the compound , they do discuss the reactivity of similar molecules. For instance, the presence of a triazole ring in the synthesized derivatives in paper suggests that the compound could participate in various chemical reactions, potentially including nucleophilic substitution or addition reactions due to the presence of electron-withdrawing groups like chloro substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 1-(2,5-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one can be inferred from computational studies. The vibrational wavenumbers, hyperpolarizability, and infrared intensities of such compounds are typically reported, providing insights into their stability and electronic properties . The HOMO and LUMO analysis, as well as the Molecular Electrostatic Potential (MEP) map, can reveal information about the charge distribution and potential sites of reactivity . The negative regions in the MEP map are usually localized over electronegative atoms, indicating potential sites for nucleophilic attack, while positive regions are localized on the phenyl rings, which could be sites for electrophilic attack.
科学的研究の応用
Synthesis and Structural Characterization
Compounds with structural similarities to "1-(2,5-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one" have been synthesized through various chemical reactions, including base-catalyzed Claisen-Schmidt condensation and reactions involving chlorination and esterification processes. These synthesis processes have enabled the creation of derivatives with potential for further chemical modification and application in different research fields. The characterization of these compounds typically involves techniques such as FT-IR, NMR, mass spectral analysis, and X-ray diffraction, providing detailed insights into their molecular structures and confirming the successful synthesis of the desired compounds (Salian et al., 2018), (Naveen et al., 2018).
Applications in Scientific Research
The synthesized compounds have found applications in various scientific research areas, including the study of their antifungal activities, structural analysis through Hirshfeld surface analysis, and examination of their intermolecular interactions. Some derivatives have shown significant biological activity, suggesting potential uses in developing new antifungal agents and materials with specific antibacterial properties against anaerobic bacteria (Ruan et al., 2011), (Dickens et al., 1991). Additionally, these compounds' ability to form specific structures, such as 1,2-dioxanes, under certain reactions, highlights their versatility and potential for further exploration in materials science (Nishino et al., 1991).
特性
IUPAC Name |
1-(2,5-dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O3/c14-9-2-3-11(15)10(8-9)12(16)4-5-13-17-6-1-7-18-13/h2-3,8,13H,1,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZJQOOFXZBMOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646054 |
Source


|
| Record name | 1-(2,5-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
CAS RN |
884504-47-6 |
Source


|
| Record name | 1-(2,5-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


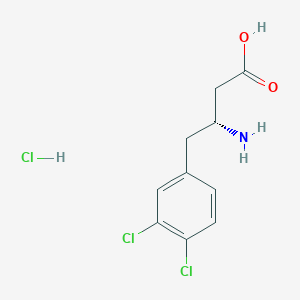
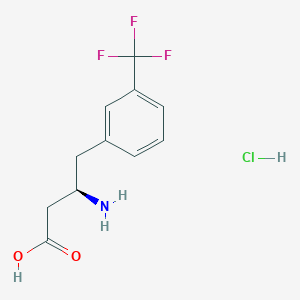
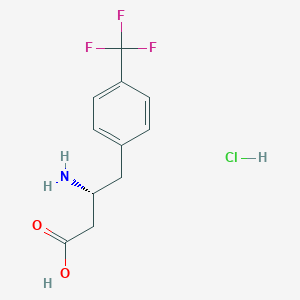
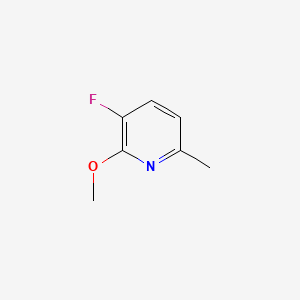
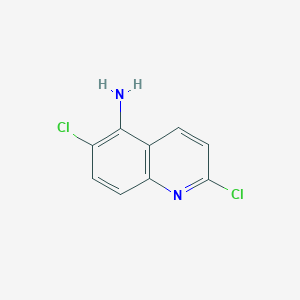



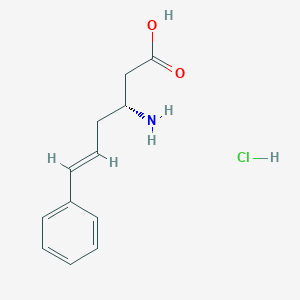
![Ethyl 4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1326303.png)
